Product packaging for Valeramide, N-methyl-2-propyl-(Cat. No.:CAS No. 20406-74-0)

Valeramide, N-methyl-2-propyl-

Cat. No.: B14700932
CAS No.: 20406-74-0
M. Wt: 157.25 g/mol
InChI Key: CGCDPLMLTIOADD-UHFFFAOYSA-N
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Description

Classification and Nomenclature of N-methyl-2-propylpentanamide

Valeramide, N-methyl-2-propyl- is systematically known by its IUPAC name, N-methyl-2-propylpentanamide . nih.govchemspider.com This name precisely describes its molecular structure: a pentanamide (B147674) backbone with a propyl group at the second carbon and a methyl group attached to the nitrogen atom.

The compound is classified as a secondary amide, as the nitrogen atom is bonded to one acyl group and one alkyl group (the methyl group). The "2-propyl" designation indicates that a three-carbon alkyl group is attached to the second carbon atom of the five-carbon pentanamide chain.

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name N-methyl-2-propylpentanamide nih.govchemspider.com
Synonyms Valeramide, N-methyl-2-propyl-; N-Methyl-2-propylvaleramide nih.govchemspider.com
Molecular Formula C9H19NO nih.gov
CAS Number 20406-74-0 nih.gov

Academic Significance and Research Context of N-methyl-2-propylpentanamide and Analogues

Research into Valeramide, N-methyl-2-propyl- and its analogues is primarily situated within the fields of medicinal chemistry and pharmacology. Amide-containing compounds are widely studied for their potential therapeutic properties. ontosight.ai

One area of significant research interest is the development of derivatives of valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor with antitumor activity. nih.gov For instance, the analogue N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) was designed and synthesized based on the core structure of VPA. nih.govnih.gov Studies have shown that this analogue exhibits anti-proliferative effects on various cancer cell lines, including HeLa (cervix), A204 (rhabdomyosarcoma), and breast cancer cells, with greater potency than VPA. nih.govnih.gov Specifically, HO-AAVPA has been observed to induce apoptosis and cause cell cycle arrest in the S phase in breast cancer cells. nih.gov

The synthesis of such analogues often involves reacting a derivative of valproic acid, like 2-propylpentanoyl chloride, with an appropriate amine. nih.gov The physical and chemical properties of these compounds are crucial for understanding their behavior and potential applications.

Below is a data table summarizing some computed properties of N-methyl-2-propylpentanamide and a related analogue:

PropertyN-methyl-2-propylpentanamideN-ethyl-N-methyl-2-propylpentanamide
Molecular Formula C9H19NO nih.govC11H23NO nih.gov
Molecular Weight 157.25 g/mol nih.gov185.31 g/mol nih.gov
IUPAC Name N-methyl-2-propylpentanamide nih.govN-ethyl-N-methyl-2-propylpentanamide nih.gov
XLogP3 2.4 nih.gov2.9 nih.gov

The exploration of N-methyl-2-propylpentanamide and its structural relatives continues to be an active area of academic research, driven by the quest for new therapeutic agents with improved efficacy and specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B14700932 Valeramide, N-methyl-2-propyl- CAS No. 20406-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20406-74-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-methyl-2-propylpentanamide

InChI

InChI=1S/C9H19NO/c1-4-6-8(7-5-2)9(11)10-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

CGCDPLMLTIOADD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of N Methyl 2 Propylpentanamide

Chromatographic Techniques for Amide Analysis

Chromatographic methods are indispensable for the separation and quantification of N-methyl-2-propylpentanamide from complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like N-methyl-2-propylpentanamide. google.com The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. researchgate.net

For the analysis of amides, optimizing GC conditions is crucial to achieve good separation and peak shapes. google.com A typical GC method might involve a capillary column such as a Rxi-624sil MS. google.com The temperature program often starts at a low temperature, for instance 40°C, and is gradually increased to a higher temperature like 280°C to ensure the elution of the compound. google.com Helium is commonly used as the carrier gas. google.com Due to the polar nature of the amide group, derivatization to less polar trimethylsilyl (B98337) derivatives can sometimes be employed to improve chromatographic separation and reduce peak tailing. nih.govresearchgate.net

The mass spectrometer, coupled with the gas chromatograph, provides detailed structural information. Electron impact (EI) is a common ionization method used in GC-MS analysis of amides. google.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including amides that may not be suitable for GC analysis due to low volatility or thermal instability. oup.comnih.gov The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

For the analysis of N-methyl-2-propylpentanamide, reversed-phase HPLC is a common approach. sigmaaldrich.comresearchgate.net A C18 or a specialized amide column, such as the Discovery RP-Amide C16, can be used as the stationary phase. sigmaaldrich.com Amide-functionalized stationary phases can offer reduced chemical reactivity and improved reproducibility compared to traditional amine-based columns. mtc-usa.com

The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govsigmaaldrich.com The pH of the mobile phase can be adjusted to optimize the separation. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve good separation of complex mixtures. nih.gov Detection is commonly performed using an ultraviolet (UV) detector or a mass spectrometer (LC-MS). sigmaaldrich.comfda.gov

Table 1: Exemplary HPLC Parameters for Amide Analysis

ParameterValue
Column Discovery RP-Amide C16, 15 cm × 4.6 mm, 5 µm
Mobile Phase [A] Methanol; [B] 25mM Monopotassium Phosphate, pH 3.0 (20:80, A:B)
Flow Rate 2 mL/min
Column Temperature 30 °C
Detector UV, 254 nm
Injection Volume 10 µL

This table presents a sample set of HPLC conditions and may need to be optimized for the specific analysis of N-methyl-2-propylpentanamide. sigmaaldrich.com

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of N-methyl-2-propylpentanamide. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. pku.edu.cn Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize N-methyl-2-propylpentanamide.

In the ¹H NMR spectrum of a secondary amide like N-methyl-2-propylpentanamide, the N-H proton typically appears as a broad singlet. libretexts.orgresearchgate.net The chemical shift of this proton can be influenced by factors such as solvent and temperature. libretexts.org The protons of the N-methyl group will appear as a distinct signal, and the various protons of the 2-propylpentyl group will exhibit characteristic chemical shifts and splitting patterns based on their chemical environment. chemicalbook.com Due to restricted rotation around the C-N amide bond, some protons may show non-equivalence. pku.edu.cnlibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com The carbonyl carbon of the amide group gives a characteristic signal in the downfield region of the spectrum. scielo.br The other carbon atoms in the N-methyl and 2-propylpentyl groups will also have distinct chemical shifts. np-mrd.orgnp-mrd.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov For N-methyl-2-propylpentanamide, a secondary amide, the IR spectrum will show characteristic absorption bands. libretexts.orgblogspot.com

A key feature is the N-H stretching vibration, which appears as a single, sharp peak in the region of 3350-3180 cm⁻¹. quimicaorganica.org Another prominent band is the strong C=O stretching vibration of the amide carbonyl group, which typically appears in the range of 1680-1630 cm⁻¹. blogspot.comquimicaorganica.org The exact position of this band can be influenced by hydrogen bonding. blogspot.com Other bands corresponding to C-H stretching and bending vibrations will also be present in the spectrum. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Secondary Amides

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
N-HStretch3350 - 3180 (single peak)
C=OStretch1680 - 1630
N-HBend1640 - 1550

This table provides general ranges for IR absorptions of secondary amides. blogspot.comquimicaorganica.org

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. acs.orgacs.org For N-methyl-2-propylpentanamide, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. acs.org

The fragmentation pattern of aliphatic amides is well-documented. acs.orgrsc.org A common fragmentation pathway for secondary amides involves cleavage of the N-CO bond, leading to the formation of an acylium ion and the loss of the amine fragment. rsc.org Another characteristic fragmentation is the McLafferty rearrangement, especially in amides with sufficiently long alkyl chains. nih.gov Analysis of the different fragment ions in the mass spectrum allows for the confirmation of the structure of N-methyl-2-propylpentanamide.

Derivatization Strategies for Analytical Enhancement

Derivatization of N-methyl-2-propylpentanamide involves the chemical modification of its secondary amide functional group. The primary goal is to alter its physicochemical properties, such as volatility, thermal stability, and detectability, to make it more suitable for specific analytical methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Silylation for Improved Volatility and Detectability

Silylation is one of the most prevalent derivatization techniques used in gas chromatography-mass spectrometry (GC-MS) analysis. restek.com For a compound like N-methyl-2-propylpentanamide, the process involves the replacement of the active hydrogen atom on the amide nitrogen with a trimethylsilyl (TMS) or other alkylsilyl group. restek.com This substitution effectively reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn increases the compound's volatility and thermal stability. restek.com As a result, silylated N-methyl-2-propylpentanamide exhibits improved peak shape and is less likely to degrade at the high temperatures of the GC injection port and column.

Several silylating agents are available, each with varying reactivity. The choice of reagent depends on the specific requirements of the analysis. For secondary amides like N-methyl-2-propylpentanamide, stronger silylating agents or the use of a catalyst may be necessary to achieve complete derivatization. Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). nih.govthermofisher.com MSTFA is particularly advantageous as it is the most volatile of the TMS-amides, and its byproducts are also volatile, minimizing interference in the chromatogram. thermofisher.com

Table 1: Common Silylation Reagents for Amide Derivatization

Reagent Abbreviation Full Chemical Name Properties and Applications
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide A versatile and widely used reagent. Often combined with 1% TMCS to enhance its silylating power for hindered groups. nih.gov
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide The most volatile TMS amide, leading to minimal solvent-front tailing. Reacts with a broad range of compounds including amides. restek.comthermofisher.comcovachem.com
TMCS Trimethylchlorosilane Primarily used as a catalyst with other silylating reagents like BSTFA or MSTFA to increase reactivity, especially for difficult-to-silylate compounds. thermofisher.comcovachem.com
MTBSTFA N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives, offering robust analysis. sigmaaldrich.com

The reaction for the silylation of N-methyl-2-propylpentanamide with MSTFA would proceed by replacing the hydrogen on the nitrogen atom with a TMS group, significantly enhancing its suitability for GC-MS analysis.

Acylation and Other Functionalization Methods for Chromatographic Performance

Beyond silylation, other functionalization methods such as acylation and alkylation can be employed to enhance the chromatographic performance of N-methyl-2-propylpentanamide, particularly for HPLC analysis. nih.gov Acylation involves introducing an acyl group, often one that contains a chromophore or fluorophore, to the molecule. This modification is especially useful for enhancing detection by UV-Vis or fluorescence detectors in HPLC.

For N-methyl-2-propylpentanamide, acylation at the nitrogen atom can improve its chromatographic behavior and significantly lower the limits of detection. For instance, derivatization with benzoyl chloride would introduce a benzoyl group, which is strongly UV-absorbent. acs.org This strategy is particularly effective when analyzing trace levels of the compound in complex matrices. acs.org

Alkylation is another alternative that can be used for the analysis of amides. nih.gov Reagents such as methyl chloroformate (MCF) can derivatize amides, and this method offers advantages like rapid reaction times without the need for heating. nih.gov

Table 2: Functionalization Methods for Chromatographic Enhancement

Derivatization Method Reagent Example Purpose Analytical Technique
Acylation (Benzoylation) Benzoyl Chloride Introduces a UV-active benzoyl group to enhance detectability. acs.org HPLC-UV
Acylation (Trifluoroacetylation) Trifluoroacetic Anhydride (B1165640) (TFAA) Introduces an electron-capturing group for sensitive detection. GC-ECD
Alkylation Methyl Chloroformate (MCF) Offers rapid derivatization without heating, creating stable derivatives. nih.gov GC-MS

These methods provide robust alternatives to silylation, expanding the range of analytical techniques that can be effectively used for the quantification of N-methyl-2-propylpentanamide.

Derivatization on Solid Supports for Sample Preparation

Solid-phase analytical derivatization (SPAD) represents a significant advancement in sample preparation by integrating the extraction and derivatization of an analyte into a single, streamlined process. nih.govnih.gov This technique is highly applicable to the analysis of N-methyl-2-propylpentanamide from complex sample matrices. In a typical SPAD workflow, a reagent is immobilized on a solid support, such as silica (B1680970) or a polymer resin. nih.gov When the sample containing N-methyl-2-propylpentanamide is passed through the solid phase, the compound is selectively retained and simultaneously or subsequently derivatized. nih.govnih.gov

This approach offers several key advantages over traditional solution-based derivatization:

Combination of Steps: It combines sample cleanup, concentration, and derivatization, reducing sample handling and analysis time. nih.gov

Reduced Solvent Consumption: It is a more environmentally friendly technique that minimizes the use of organic solvents. nih.gov

Automation: SPAD procedures are easily automated and can be coupled online with chromatographic systems. nih.gov

Improved Selectivity: The solid phase can be designed to selectively capture and derivatize the target analyte, minimizing interferences from the sample matrix. nih.gov

For N-methyl-2-propylpentanamide, a solid support could be functionalized with a reagent that specifically reacts with the secondary amide group. For example, a solid-phase coupling agent could facilitate an on-support acylation reaction. The derivatized, and now more easily analyzable, N-methyl-2-propylpentanamide is then eluted from the support for injection into a chromatographic system. This approach not only enhances analytical performance but also improves the efficiency and reproducibility of the entire analytical workflow. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of N Methyl 2 Propylpentanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There are no specific published studies that have employed quantum chemical calculation methods like Density Functional Theory (DFT) or ab initio methods to investigate N-methyl-2-propylpentanamide. Such calculations would typically provide insights into the optimized geometry, electronic energies, and thermodynamic properties of the molecule. For the broader class of amides, DFT methods, such as B3LYP, are commonly used to predict molecular properties with a good degree of accuracy. However, the application of these methods to N-methyl-2-propylpentanamide has not been documented.

Molecular Structure and Conformation Analysis (e.g., Acyclic Amide Conformers)

Detailed conformational analysis of N-methyl-2-propylpentanamide through computational methods has not been reported. Acyclic amides, in general, can exist as a mixture of conformers, primarily due to rotation around the C-N amide bond and other single bonds. The presence of a branched 2-propyl group attached to the carbonyl carbon and an N-methyl group suggests a complex conformational landscape.

A systematic computational search would typically identify various low-energy conformers and provide their relative stabilities. Key dihedral angles, such as the ω (O=C-N-C) angle, which defines the cis or trans nature of the amide bond, and rotations around the N-C(methyl) and C-C(propyl) bonds, would be crucial parameters in such an analysis. For secondary amides like N-methyl-2-propylpentanamide, the trans conformation of the amide bond is generally favored due to lower steric hindrance. However, without specific calculations, the exact conformational preferences and energy barriers for this molecule remain unknown.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies elucidating the reaction mechanisms involving N-methyl-2-propylpentanamide have been published. Computational modeling is a standard tool for investigating reaction pathways, identifying transition states, and calculating activation energies. For amides, common reactions studied computationally include hydrolysis, reduction, and synthesis. For instance, computational studies on the transamidation of N-methylbenzamide have utilized DFT to map out the reaction coordinates and determine transition state energies. Similar investigations for N-methyl-2-propylpentanamide are currently absent from the literature.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of N-methyl-2-propylpentanamide based on computational methods is not available. Such an analysis would typically involve examining the molecular orbitals (e.g., HOMO and LUMO), electron density distribution, and the nature of the amide bond resonance. The planarity of the amide group is a key feature, resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. The extent of this delocalization and the influence of the 2-propyl and N-methyl substituents on the electronic structure have not been computationally quantified for this specific molecule.

Theoretical Spectroscopic Predictions

There are no published theoretical predictions of the spectroscopic properties (e.g., NMR, IR, Raman) of N-methyl-2-propylpentanamide. Computational methods, particularly DFT, are widely used to calculate theoretical spectra that can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the molecular conformation, and by averaging over the Boltzmann population of low-energy conformers, a more accurate prediction can be achieved.

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies and their corresponding intensities. For amides, characteristic vibrational modes such as the Amide I (mainly C=O stretch), Amide II (N-H bend and C-N stretch), and Amide III bands are of particular interest.

Without dedicated computational studies, a detailed, data-driven discussion of these aspects for N-methyl-2-propylpentanamide is not possible.

Mechanistic Enzymatic Studies in Amide Chemistry in Vitro Focus

Biocatalyst-Mediated Amide Bond Formation Mechanisms (e.g., Lipase (B570770) Mechanisms)

The formation of the amide bond in "Valeramide, N-methyl-2-propyl-" via biocatalysis typically involves enzymes such as lipases, which are known for their broad substrate specificity and stability in organic solvents. nih.govmdpi.com The most common mechanism for lipase-catalyzed amidation is a two-step acyl transfer process, analogous to their natural function of ester hydrolysis but in a non-aqueous or low-water environment to favor synthesis over hydrolysis.

The catalytic cycle, which takes place at the active site containing a catalytic triad (B1167595) (commonly Ser-His-Asp), can be described as follows:

Acyl-Enzyme Intermediate Formation: The process begins with the acylation of the enzyme's active site serine residue by an acyl donor. For the synthesis of "Valeramide, N-methyl-2-propyl-", the acyl donor would typically be an ester of 2-propylvaleric acid (e.g., ethyl 2-propylvalerate). The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (e.g., ethanol) and forming a covalent acyl-enzyme intermediate.

Aminolysis: The second step is the deacylation of the enzyme by the amine substrate, in this case, N-methylamine. The nitrogen atom of N-methylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This results in a second tetrahedral intermediate, which subsequently breaks down to release the final amide product, "Valeramide, N-methyl-2-propyl-", and regenerate the free enzyme for the next catalytic cycle.

Other enzyme classes, such as amidases, can also catalyze amide bond formation through acyl transfer reactions, often utilizing a similar acyl-enzyme intermediate mechanism. oup.com Additionally, ATP-dependent enzymes can synthesize amides by activating the carboxylic acid via an acyl-phosphate or acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by the amine. rsc.orgnih.govnih.gov

Table 1: Comparison of Biocatalysts for Amide Synthesis

Enzyme Class Acyl Donor Activation Mechanism Key Characteristics
Lipases Esters, Acids Acyl-enzyme intermediate Broad substrate scope, high stability in organic media, no cofactor required. mdpi.com
Amidases Amides, Acids Acyl-enzyme intermediate Can facilitate acyl transfer to form new amides. researchgate.netoup.com

Enzyme Engineering for Optimized Amide Synthesis Applications

While wild-type enzymes can catalyze the formation of "Valeramide, N-methyl-2-propyl-", their efficiency and selectivity may not be optimal for industrial applications. Enzyme engineering techniques, including rational design and directed evolution, can be employed to enhance key properties of biocatalysts. nih.gov

Rational Design involves making specific, knowledge-based mutations to the enzyme's amino acid sequence. This requires a detailed understanding of the enzyme's three-dimensional structure and its mechanism. For instance, to improve the acceptance of the bulky 2-propylvaleric acid substrate, amino acid residues lining the substrate-binding pocket could be mutated to smaller, less sterically hindering residues (e.g., replacing a tryptophan with an alanine). This can create more space for the substrate to bind in a productive orientation.

Directed Evolution , on the other hand, mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. For the synthesis of "Valeramide, N-methyl-2-propyl-", a screening assay could be developed to quantify the production of the target amide. Variants showing higher yields or faster reaction rates would be selected for further rounds of evolution.

A combination of these approaches, often termed semi-rational design, can also be powerful. For example, random mutagenesis could be focused on specific regions of the enzyme known to be involved in substrate binding or catalysis.

Table 2: Hypothetical Enzyme Engineering Strategies for "Valeramide, N-methyl-2-propyl-" Synthesis

Engineering Approach Target Property Example Modification Expected Outcome
Rational Design Substrate Specificity Mutation of active site residues to accommodate the 2-propyl group of the acyl donor. Increased affinity for 2-propylvaleric acid or its esters, leading to higher reaction rates.
Directed Evolution Thermostability Random mutagenesis and screening for variants active at higher temperatures. Enhanced enzyme stability, allowing for higher reaction temperatures and potentially faster kinetics.
Rational Design Enantioselectivity Modification of residues near the chiral center of a racemic substrate to favor one enantiomer. Production of an enantiomerically pure form of the amide if a chiral precursor is used.

Mechanistic Insights from In Vitro Enzyme-Substrate Interactions

Understanding the interactions between a biocatalyst and its substrates at a molecular level is crucial for elucidating the reaction mechanism and for guiding enzyme engineering efforts. nih.gov For the synthesis of "Valeramide, N-methyl-2-propyl-", studying the binding of the acyl donor (e.g., ethyl 2-propylvalerate) and the acyl acceptor (N-methylamine) to the enzyme's active site provides valuable insights into the acyl transfer reaction. researchgate.net

Acyl Transfer Reactions: The core of the enzymatic synthesis of "Valeramide, N-methyl-2-propyl-" is an acyl transfer reaction. researchgate.netoup.com In vitro studies can dissect this process. By using substrate analogs that "freeze" the reaction at a certain stage, it is possible to characterize the intermediates. For example, a non-reactive analog of the tetrahedral intermediate can be synthesized and co-crystallized with the enzyme to obtain a high-resolution structure of the enzyme-intermediate complex. This provides a snapshot of the molecular interactions that stabilize this key transition state.

Furthermore, kinetic studies can reveal the order of substrate binding and product release. For a lipase-catalyzed reaction, a Ping-Pong Bi-Bi mechanism is often observed, where the first substrate (the acyl donor) binds and a product (the alcohol) is released before the second substrate (the amine) binds.

Computational modeling and molecular dynamics simulations are also powerful tools for studying enzyme-substrate interactions. nih.gov These methods can be used to dock the substrates into the active site of the enzyme in silico, predict favorable binding poses, and identify key amino acid residues involved in substrate recognition and catalysis. This information is invaluable for designing mutations aimed at improving the enzyme's performance for the synthesis of "Valeramide, N-methyl-2-propyl-".

Table 3: Compound Names Mentioned in this Article

Compound Name
Valeramide, N-methyl-2-propyl-
2-propylvaleric acid
N-methylamine
Ethyl 2-propylvalerate
Ethanol (B145695)
Tryptophan

Derivatization Chemistry and Synthetic Applications of N Methyl 2 Propylpentanamide As a Chemical Building Block

Functionalization of Amide Linkages for Further Synthesis

The amide bond, while generally stable, can be activated or transformed to introduce new functionalities, thereby expanding the synthetic utility of N-methyl-2-propylpentanamide. Research into the derivatization of the closely related primary amide, valpromide (B1683473) (2-propylpentanamide), provides a foundational understanding of the potential reactions at the amide nitrogen.

One key area of functionalization involves reactions with aldehydes. For instance, valpromide has been shown to react with formaldehyde (B43269) to yield N-(hydroxymethyl)valpromide. ispub.com This transformation introduces a reactive hydroxymethyl group, which can serve as a handle for further synthetic modifications. A similar reaction with N-methyl-2-propylpentanamide would be expected to proceed, although the reactivity might be influenced by the steric and electronic effects of the N-methyl group.

Further elaboration on this theme is the Mannich-type reaction, where valpromide reacts with formaldehyde and a secondary amine in ethanol (B145695) to produce N-(N',N'-dialkylamino)methyl valpromide derivatives. ispub.com This reaction introduces a dialkylaminomethyl substituent on the amide nitrogen, offering a route to compounds with altered physicochemical properties and potential for further quaternization or other transformations at the newly introduced tertiary amine.

The N-alkylation of amides with alcohols represents another significant avenue for functionalization. researchgate.net Catalytic systems, often employing transition metals like ruthenium or nickel, can facilitate the coupling of amides with a range of primary and secondary alcohols, generating N-alkylated products with water as the only byproduct. researchgate.netnih.gov While N-methyl-2-propylpentanamide is already N-alkylated, these methods could be conceptually applied to the synthesis of more complex N-substituted-2-propylpentanamides.

The following table summarizes representative functionalization reactions applicable to the amide linkage of 2-propylpentanamide derivatives:

Starting MaterialReagentsProductReaction Type
ValpromideFormalinN-(Hydroxymethyl)valpromideHydroxymethylation
ValpromideFormalin, DialkylamineN-(N',N'-Dialkylamino)methyl valpromideMannich-type reaction
AmideAlcohol, Catalyst (e.g., Ru, Ni)N-Alkyl amideN-Alkylation

Applications in Organic Synthesis as a Synthetic Intermediate

While N-methyl-2-propylpentanamide and its analogues are often the final targets in synthetic endeavors due to their pharmacological properties, their potential as intermediates in the synthesis of other molecular scaffolds is an area of growing interest. The inherent structure of N-methyl-2-propylpentanamide, with its branched alkyl chains and functional amide group, can be strategically exploited.

The amide functionality can be a precursor to other functional groups. For example, the reduction of tertiary amides can lead to either amines or alcohols, depending on the reaction conditions. Highly chemoselective methods have been developed for the reduction of tertiary amides to amines using catalysts like triphenylborane (B1294497) with hydrosilanes. sci-hub.se This transformation would convert N-methyl-2-propylpentanamide into N-methyl-2-propylpentan-1-amine, a secondary amine that can be a valuable building block for the synthesis of more complex amines and nitrogen-containing heterocycles.

Conversely, reduction of tertiary amides to alcohols can be achieved with high chemoselectivity for C-N bond cleavage using reagents like samarium(II) iodide in the presence of an amine and water. nih.gov This would transform N-methyl-2-propylpentanamide into 2-propylpentan-1-ol, a primary alcohol that can participate in a wide range of subsequent reactions such as oxidation, esterification, or conversion to an alkyl halide.

The deoxygenative photochemical alkylation of secondary amides to access α-branched secondary amines suggests another potential synthetic application. nih.gov While this method is described for secondary amides, conceptually similar strategies targeting the activation of the amide bond in tertiary amides like N-methyl-2-propylpentanamide could lead to the introduction of new substituents at the α-carbon, further diversifying its use as a synthetic intermediate.

The table below outlines potential transformations of N-methyl-2-propylpentanamide into other useful synthetic intermediates:

Starting MaterialTransformationReagents (Example)Product
N-methyl-2-propylpentanamideReduction to AmineTriphenylborane, HydrosilaneN-methyl-2-propylpentan-1-amine
N-methyl-2-propylpentanamideReduction to AlcoholSamarium(II) iodide, Amine, Water2-propylpentan-1-ol

Chemo- and Regioselective Transformations of Amide Frameworks

The selective modification of one functional group in the presence of others is a cornerstone of modern organic synthesis. The amide framework of N-methyl-2-propylpentanamide offers several sites for potential reactions, and achieving chemo- and regioselectivity is crucial for its effective use as a chemical building block.

While specific studies on the chemo- and regioselective transformations of N-methyl-2-propylpentanamide are not extensively documented, general methodologies for amide functionalization can be considered. For instance, the α-amination of amides using azides under metal-free conditions has been shown to be highly chemoselective for the amide moiety, even in the presence of esters or ketones. acs.orgresearchgate.net This reaction proceeds via electrophilic activation of the amide and could potentially be applied to introduce an amino group at the α-position of the carbonyl in N-methyl-2-propylpentanamide, although the steric hindrance at this position might pose a challenge.

The regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl (B1232498) chlorides highlights another strategy for amide synthesis that could be relevant. nih.gov While this is a synthetic route to amides rather than a transformation of a pre-existing one, it underscores the possibility of controlling regioselectivity in reactions involving amide functionalities.

Furthermore, the development of catalysts for the selective reduction of amides in the presence of other reducible functional groups is a significant area of research. As mentioned previously, triphenylborane catalyzes the reduction of tertiary amides to amines with high chemoselectivity, leaving ketones, esters, and imines intact. sci-hub.se This type of selective transformation is critical when N-methyl-2-propylpentanamide is part of a more complex molecule containing other reactive sites.

The following table provides examples of general chemo- and regioselective reactions that could potentially be applied to amide frameworks like N-methyl-2-propylpentanamide:

Reaction TypeKey FeaturesPotential Application to N-methyl-2-propylpentanamide
α-Amination of AmidesMetal-free, chemoselective for amide over ester/ketoneIntroduction of an amino group at the α-position
Catalytic Reduction to AmineChemoselective for amide over ketone/ester/imineSelective reduction of the amide in a multifunctional compound

Green Chemistry Principles in N Methyl Amide Synthesis

Atom Economy and Waste Reduction in Amidation Reactions

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.govrsc.org Traditional amidation methods, often used for synthesizing N-methyl amides, frequently exhibit poor atom economy. primescholars.comsemanticscholar.org These methods typically rely on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or coupling reagents such as HATU, which generate significant amounts of waste that are not part of the final amide product. nih.govrsc.org

For instance, the synthesis of an amide from a carboxylic acid and an amine using a coupling reagent results in the formation of byproducts, such as ureas or salts, which must be separated and disposed of, increasing the process's E-factor (environmental factor). nih.govresearchgate.net The E-factor quantifies the amount of waste generated per kilogram of product; in the fine chemical and pharmaceutical sectors, this can be alarmingly high, often ranging from 5 to over 100 kg of waste per kg of product. nih.gov

Efforts to improve atom economy and reduce waste in N-methyl amide synthesis focus on developing direct amidation methods that avoid the use of stoichiometric activating agents. researchgate.net Reactions like additions and rearrangements are inherently more atom-economical than substitutions and eliminations. nih.govrsc.org By designing synthetic routes that maximize the incorporation of all reactant materials into the final product, the generation of hazardous waste is minimized, leading to cleaner, more cost-effective, and sustainable processes. rsc.orgnih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral Atom EconomyWaste Generation
Addition Excellent (often 100%)Minimal to none
Rearrangement Excellent (100%)None
Substitution Poor to ModerateSignificant byproducts
Elimination PoorSignificant byproducts

Catalytic Approaches for Enhanced Sustainability

Catalytic reactions are a cornerstone of green chemistry, offering a powerful strategy to enhance the sustainability of N-methyl amide synthesis. Catalysts increase reaction rates and selectivity, often under milder conditions, and can lead to higher yields while reducing energy consumption and waste. rsc.org

Several catalytic systems have been developed for amidation reactions:

Transition-Metal Catalysis : Catalysts based on metals like nickel, ruthenium, and iron have shown high efficacy. For example, a nickel-based nanocatalyst has been used for the reductive amidation of esters with nitro compounds, providing a step-economical route to amides. nih.gov Ruthenium(II) catalysts can facilitate the tandem conversion of aldoximes into N-methylated amides using methanol (B129727) as a C1 source through a hydrogen borrowing strategy. researchgate.net Iron-substituted polyoxometalate catalysts have also been employed for an efficient and economical atom-economic amidation process without the need for additional bases or ligands. rsc.org

Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Lipases, for instance, can be used for the synthesis of amides under mild conditions, reducing the environmental impact. mdpi.com Biocatalytic methods can minimize the formation of byproducts and operate in aqueous media, further enhancing their green credentials. rsc.org

Eco-Catalysts : Innovative approaches include the use of "eco-catalysts" derived from natural sources. For example, catalysts prepared from plants grown on contaminated soils have been successfully used in the solvent-free synthesis of the anti-inflammatory agent idrocilamide. nih.gov These catalysts can be reusable, offering a sustainable route for amide production. nih.gov

Table 2: Examples of Catalytic Systems for Amide Synthesis

Catalyst TypeMetal/EnzymeKey Advantages
Transition Metal Nickel, Ruthenium, IronHigh efficiency, step economy, broad substrate scope. nih.govrsc.orgresearchgate.net
Biocatalyst Lipase (B570770)High selectivity, mild reaction conditions, reduced waste. mdpi.com
Eco-Catalyst Zinc-based (from plants)Reusable, sustainable sourcing, solvent-free application. nih.gov

Utilization of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest proportion of waste. tandfonline.com Traditional amide synthesis frequently employs hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which pose significant health and environmental risks. researchgate.netrsc.orgrsc.org

Green chemistry promotes the replacement of these hazardous solvents with more environmentally benign alternatives. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for various chemical transformations, including amidation reactions. zeon.co.jpwikipedia.org

Properties of Cyclopentyl Methyl Ether (CPME):

High boiling point (106 °C) and low melting point (<-140 °C), allowing for a wide range of reaction temperatures. zeon.co.jpwikipedia.org

Hydrophobicity , which facilitates easy separation from water, reducing wastewater and simplifying product extraction. zeon.co.jpwikipedia.org

Relative stability under both acidic and basic conditions. zeon.co.jpwikipedia.org

Low peroxide formation , enhancing safety compared to other ether solvents like THF and dioxane. zeon.co.jp

Forms an azeotrope with water , which can be useful for reactions requiring water removal. wikipedia.org

CPME has been successfully used as a solvent in palladium-catalyzed direct arylation of heteroaromatics and in amidation reactions mediated by reagents like tris(2,2,2-trifluoroethyl) borate (B1201080). wikipedia.orgnih.gov Other green solvents explored for amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and dimethyl carbonate (DMC). tandfonline.comresearchgate.netunibo.it The use of water as a solvent is also being increasingly investigated to develop more sustainable amidation protocols. acs.org

Table 3: Comparison of Conventional and Green Solvents for Amide Synthesis

SolventClassificationKey Issues/Benefits
N,N-Dimethylformamide (DMF) Conventional/HazardousReproductive toxicity, high boiling point. researchgate.netrsc.org
Dichloromethane (DCM) Conventional/HazardousSuspected carcinogen, volatile organic compound (VOC). researchgate.netrsc.org
Cyclopentyl Methyl Ether (CPME) Green/BenignHydrophobic, stable, low peroxide formation, safer profile. zeon.co.jpwikipedia.org
Water Green/BenignUltimate green solvent, but solubility can be an issue. acs.org
2-Methyltetrahydrofuran (2-MeTHF) Green/BenignDerived from biomass, good alternative to THF. researchgate.netunibo.it

Development of Additive-Free Synthetic Protocols

A significant goal in green chemistry is to simplify synthetic procedures by eliminating the need for additives, such as catalysts, activators, or bases, wherever possible. Additive-free protocols reduce the complexity of reaction mixtures, simplify purification processes, and minimize waste. nih.gov

Recent research has focused on developing novel synthetic methods that can proceed without additives. One such approach is the use of photochemical reactions. For example, an additive-free photochemical arylative trifluoromethylation of enamides has been reported, which proceeds under visible-light irradiation without the need for a photocatalyst. acs.org This method relies on the formation of a photoexcited electron-donor-acceptor (EDA) complex to initiate the reaction.

Another strategy involves the use of highly reactive reagents that can mediate direct amidation without supplementary activators. Tris(2,2,2-trifluoroethyl) borate, for instance, has been shown to promote the direct formation of amides from carboxylic acids and amines in the green solvent CPME. wikipedia.org Furthermore, certain catalytic systems, like the nickel-based catalyst for reductive amidation of esters, can operate under additive-free conditions, enhancing their green credentials. nih.gov The development of such protocols represents a significant step towards more streamlined and sustainable synthesis of N-methyl amides.

Structural Effects on Amide Chemistry and Reactivity

Influence of Alkyl Chain Branching on Amide Stability and Reactivity

The stability and reactivity of amides are significantly influenced by the nature of the alkyl substituents on both the acyl and nitrogen components. In the case of N-methyl-2-propyl-valeramide, the presence of a propyl group at the α-carbon of the pentanamide (B147674) chain introduces steric bulk, which in turn affects the molecule's properties.

The steric hindrance created by the 2-propyl group can influence the rate of reactions involving the amide functionality. For instance, in amide bond formation reactions, the steric effect of substituents on both the carboxylic acid and the amine can be a dominant factor. rsc.org Less bulky carboxylic acids and primary alkyl amines tend to be more reactive. rsc.org This suggests that the synthesis of N-methyl-2-propyl-valeramide, likely from 2-propylpentanoic acid and methylamine (B109427), would be influenced by the steric demands of the branched acid.

Furthermore, the alkyl chain length and branching can impact the stability of the amide itself. Studies on amine-functionalized silica (B1680970) have shown that the length of the alkyl spacer between amine groups can affect the material's stability against acidic gases, with longer spacers like propyl groups showing enhanced stability. researchgate.net While this is in a different context, it highlights the role of alkyl chain structure in determining chemical robustness. The incorporation of amide groups within linear alkyl chains in conjugated polymers has also been shown to affect material properties, indicating that the interplay between alkyl chains and amide groups is a critical area of study. researchgate.net

The reactivity of the amide bond itself can be modulated by the surrounding alkyl groups. For example, the rate of hydrolysis of amides can be influenced by the steric environment around the carbonyl group. Increased steric bulk can hinder the approach of a nucleophile, thereby decreasing the rate of hydrolysis. Therefore, the 2-propyl group in N-methyl-2-propyl-valeramide would be expected to provide a degree of steric protection to the carbonyl carbon, potentially increasing its stability towards nucleophilic attack compared to a linear pentanamide.

Table 1: Comparison of Steric Effects in Amides
Amide StructureAlkyl BranchingExpected Relative Reactivity towards Nucleophilic Acyl Substitution
N-methylpentanamideNone at α-carbonHigh
N-methyl-2-propyl-valeramide Propyl group at α-carbon Moderate
N-methyl-2,2-dipropyl-valeramideTwo propyl groups at α-carbonLow

Stereochemical Considerations in N-Methyl Amide Transformations

The presence of a chiral center at the 2-position of the pentanamide backbone in N-methyl-2-propyl-valeramide introduces stereochemical considerations into its transformations. The molecule can exist as a pair of enantiomers, (R)-N-methyl-2-propylpentanamide and (S)-N-methyl-2-propylpentanamide.

The stereochemistry of the starting material, 2-propylpentanoic acid, will dictate the stereochemistry of the final amide product if the synthesis is carried out in a way that does not affect the chiral center. Many biological systems exhibit stereoselectivity, meaning that one enantiomer of a chiral molecule may have different biological activity than the other.

In the context of N-methyl amides, the introduction of a methyl group on the nitrogen atom can influence the conformational preferences around the amide bond. nih.gov While secondary amides generally exist in a trans conformation, N-methylated amides can show a significant population of the cis-amide conformer. nih.govacs.orgacs.org This cis-trans isomerization is a key feature of N-methylated peptides and can have profound effects on their structure and function. nih.gov For N-methyl-2-propyl-valeramide, the interplay between the stereochemistry at the α-carbon and the cis-trans isomerism of the N-methyl amide bond could lead to complex conformational landscapes.

The introduction of bulky substituents can also influence the stereochemical outcome of reactions. For instance, in the synthesis of certain P-chirogenic phosphorus compounds, bulky substituents are noted to play a role in the stereoselective synthesis. acs.org This suggests that the propyl group in N-methyl-2-propyl-valeramide could influence the stereoselectivity of reactions at or near the amide functionality.

Conformational Dynamics of N-Methylated Amides

The conformational dynamics of N-methylated amides are a well-studied area, particularly in the context of peptides and proteins. nih.gov The N-methyl group prevents the formation of a hydrogen bond from the amide nitrogen, which can have significant consequences for the molecule's structure and interactions. nih.govethz.ch

In N-methyl-2-propyl-valeramide, the rotation around the C-N amide bond is a key conformational feature. This rotation is restricted due to the partial double bond character of the amide bond, leading to the existence of cis and trans conformers. mdpi.com The energy barrier for this rotation is influenced by both steric and electronic factors. rsc.org

Studies on N-methylbenzanilides have shown that the introduction of ortho-methyl groups can destabilize the cis-amide conformation, leading to a higher proportion of the trans-amide form. nih.gov Conversely, in other systems, N-methylation can favor the cis conformation. acs.orgacs.org For N-methyl-2-propyl-valeramide, the steric bulk of the 2-propyl group adjacent to the carbonyl could influence the equilibrium between the cis and trans conformers. The interaction between the propyl group and the N-methyl group in the cis conformation could be sterically demanding, potentially favoring the trans conformer where these groups are on opposite sides of the amide bond.

Molecular dynamics simulations of N-methylated peptides have revealed that they can adopt various secondary structures, and that the solvent environment plays a crucial role in determining the preferred conformation. nih.gov The N-alkylation of amides also affects their hydration dynamics, with the size of the N-alkyl group influencing the interactions with water molecules. nih.gov The N-methyl group in N-methyl-2-propyl-valeramide would therefore be expected to modulate its solubility and interactions with polar solvents.

Table 2: Key Conformational Features of N-methyl-2-propyl-valeramide
Conformational FeatureDescriptionInfluencing Factors
Cis-Trans Isomerism Rotation around the C-N amide bond is restricted, leading to cis and trans conformers.Steric interactions between the 2-propyl group and the N-methyl group; electronic effects.
Rotational Barriers The energy required to interconvert between cis and trans conformers.Partial double bond character of the amide bond; steric hindrance from substituents.
Solvent Effects The surrounding solvent can influence the conformational equilibrium and dynamics.Polarity of the solvent; hydrogen bonding capabilities.

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